5-Bromo-4-fluoro-2-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its antimicrobial properties and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(trifluoromethyl)aniline typically involves multiple steps, including halogenation and nitration reactions. One common method involves the following steps:
For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro compounds, while reduction can yield various amines .
Scientific Research Applications
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This results in the inhibition of essential enzymes and metabolic pathways, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but different positioning of the bromine and fluorine atoms.
4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom .
Uniqueness
5-Bromo-4-fluoro-2-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4BrF4N |
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Molecular Weight |
258.01 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-6(13)3(1-5(4)9)7(10,11)12/h1-2H,13H2 |
InChI Key |
LGTHXUVDWLPCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C(F)(F)F |
Origin of Product |
United States |
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